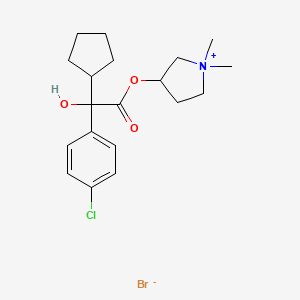

Glycopyrrolate Impurity I

Beschreibung

Eigenschaften

CAS-Nummer |

1404453-68-4 |

|---|---|

Molekularformel |

C19H27BrClNO3 |

Molekulargewicht |

432.8 g/mol |

IUPAC-Name |

[(3S)-1,1-dimethylpyrrolidin-1-ium-3-yl] (2R)-2-(4-chlorophenyl)-2-cyclopentyl-2-hydroxyacetate;bromide |

InChI |

InChI=1S/C19H27ClNO3.BrH/c1-21(2)12-11-17(13-21)24-18(22)19(23,14-5-3-4-6-14)15-7-9-16(20)10-8-15;/h7-10,14,17,23H,3-6,11-13H2,1-2H3;1H/q+1;/p-1/t17-,19+;/m0./s1 |

InChI-Schlüssel |

DCPQHGSMOUUQST-JUOYHRLASA-M |

SMILES |

C[N+]1(CCC(C1)OC(=O)C(C2CCCC2)(C3=CC=C(C=C3)Cl)O)C.[Br-] |

Isomerische SMILES |

C[N+]1(CC[C@@H](C1)OC(=O)[C@@](C2CCCC2)(C3=CC=C(C=C3)Cl)O)C.[Br-] |

Kanonische SMILES |

C[N+]1(CCC(C1)OC(=O)C(C2CCCC2)(C3=CC=C(C=C3)Cl)O)C.[Br-] |

Reinheit |

> 95% |

Menge |

Milligrams-Grams |

Synonyme |

3-[[2-(4-Chlorophenyl)-2-cyclopentyl-2-hydroxyacetyl]oxy]-1,1-dimethyl pyrrolidinium Bromide |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Esterification of Cyclopentyl Mandelic Acid

The synthesis of glycopyrrolate begins with the esterification of cyclopentyl mandelic acid (CMA) with 1-methylpyrrolidin-3-ol. Traditional methods involve activating CMA using hazardous reagents like carbonyl diimidazole (CDI), which require prolonged reaction times (≥18 hours) and generate imidazole byproducts. A novel approach disclosed in WO2020148777A1 utilizes sulfonyl compounds (e.g., p-toluenesulfonyl chloride) as activating agents under mild conditions (70–100°C), achieving higher yields (95.6%) and purity (HPLC purity ≥95%). This step forms the ester intermediate, N-methyl-3-pyrrolidinyl cyclopentylmandelate, which is susceptible to stereochemical isomerization.

Quaternization and Stereochemical Control

The ester intermediate undergoes quaternization with methyl bromide to form the quaternary ammonium salt, glycopyrrolate. However, incomplete stereochemical control during this step results in the formation of diastereomeric impurities, including Impurity I. The original U.S. patent (2,956,062) describes recrystallization as the primary method for isolating the desired RS/SR-diastereomers, leaving the RR/SS isomers as impurities. Recent advancements employ ion-pair HPLC to monitor and separate these isomers during large-scale production.

Table 1: Key Reaction Parameters in Glycopyrrolate Synthesis

Industrial Production and Purification Strategies

Large-Scale Reactor Design

Industrial production of glycopyrrolate employs continuous-flow reactors to minimize side reactions and improve temperature control. The one-pot process developed by Allmendinger et al. (2012) integrates esterification and quaternization without isolating intermediates, reducing the risk of impurity carryover. High-performance liquid chromatography (HPLC) and mass spectrometry are utilized to monitor impurity profiles in real-time.

Chromatographic Purification

This compound is isolated using preparative HPLC with a C18 column and a mobile phase of acetonitrile-phosphate buffer (pH 2.3). Sodium-1-decanesulfonate is added as an ion-pairing agent to enhance resolution between diastereomers. The impurity is typically eluted at retention times of 6.1–8.1 minutes under gradient conditions.

Table 2: HPLC Conditions for Impurity Separation

| Parameter | Specification | Source |

|---|---|---|

| Column | C18, 4.6 mm × 150 mm, 5 µm | |

| Mobile Phase | Acetonitrile:phosphate buffer (20:80 to 60:40) | |

| Flow Rate | 1.2 mL/min | |

| Detection | UV 215–222 nm |

Analytical Characterization and Validation

Spectral Data and Structural Elucidation

Mass spectrometry (MS) analysis of Impurity I reveals a molecular ion peak at m/z 432.8 [M+H]⁺, consistent with its molecular formula (C₁₉H₂₇BrClNO₃). Nuclear magnetic resonance (NMR) spectroscopy confirms the stereochemical configuration, with distinct chemical shifts for the cyclopentyl (δ 1.5–2.1 ppm) and quaternary ammonium (δ 3.2–3.6 ppm) groups .

Analyse Chemischer Reaktionen

Types of Reactions: Glycopyrrolate Impurity I undergoes various chemical reactions, including:

Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or alkylating agents.

Common Reagents and Conditions:

Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.

Substitution: Halogens, alkylating agents, and other reagents under specific temperature and solvent conditions.

Major Products Formed: The major products formed from these reactions include various derivatives of glycopyrrolate, which are analyzed and quantified to ensure the purity and efficacy of the final pharmaceutical product .

Wissenschaftliche Forschungsanwendungen

Chemistry: Glycopyrrolate Impurity I is used as a reference standard in analytical chemistry to develop and validate methods for the quantification of impurities in glycopyrrolate formulations .

Biology: In biological research, this compound is studied to understand its metabolic pathways and its impact on the pharmacokinetics and pharmacodynamics of glycopyrrolate .

Medicine: In the medical field, this compound is monitored to ensure the safety and efficacy of glycopyrrolate-based medications used to treat conditions like peptic ulcers and chronic obstructive pulmonary disease (COPD) .

Industry: In the pharmaceutical industry, this compound is analyzed to maintain the quality control of glycopyrrolate formulations and to comply with regulatory standards .

Wirkmechanismus

Glycopyrrolate Impurity I, like glycopyrrolate, exerts its effects by blocking the action of acetylcholine at parasympathetic sites in smooth muscle, secretory glands, and the central nervous system . This blockage prevents the stimulation of acetylcholine receptors, leading to reduced salivation and relaxation of smooth muscles . The molecular targets include muscarinic receptors, which are involved in various physiological processes .

Vergleich Mit ähnlichen Verbindungen

Key Findings :

- Impurity I is unique due to its hydroxyl group at the 3-position, which distinguishes it from impurities like S (cyclopentylmandelic acid residue) and G (demethylation product).

- Impurity U, though structurally uncharacterized, is linked to interactions with sulfur-containing excipients, unlike Impurity I, which originates from synthetic intermediates .

Analytical and Regulatory Comparison

Table 2: Analytical Methods and Regulatory Thresholds

*Note: Impurity K (Solifenacin reference) is included for methodological comparison .

Key Findings :

- Retention Times : Impurity I elutes later (9.1 min) than most analogs due to its polar hydroxyl group, contrasting with Impurity G (3.6 min), which lacks this moiety .

- Regulatory Thresholds : Impurity I adheres to ICH Q3A/B limits (≤0.10%), aligning with impurities like G but stricter than Impurity S (≤0.15%) .

- Detection Sensitivity : LC-MS/MS methods for Impurity I achieve higher specificity compared to UV-based assays for Impurity S .

Stability and Pharmacological Impact

Q & A

Q. What analytical methods are commonly validated for detecting and quantifying Glycopyrrolate Impurity I in drug substances?

Methodological Answer:

- HPLC with UV/PDA detection is widely used due to its specificity and sensitivity for separating impurities from the active pharmaceutical ingredient (API). Validation includes testing for linearity, accuracy, precision, and limits of detection (LOD/LOQ) .

- Spiking experiments are critical to demonstrate method specificity: known impurities are added to the API matrix, and recovery rates are measured to confirm the method’s ability to distinguish impurities from the API and excipients .

- For trace-level impurities (e.g., genotoxic impurities), LC-MS/MS or GC-MS/MS is preferred for enhanced sensitivity and structural confirmation .

Q. How are impurity limits for this compound established during early-phase clinical trials?

Methodological Answer:

- Limits are based on batch analysis data from preclinical safety studies, ensuring impurity levels in clinical batches do not exceed those supported by toxicological data .

- ICH Q3A/B guidelines provide thresholds for reporting, identifying, and qualifying impurities. For example, impurities ≥0.10% in Phase I require identification and qualification via genotoxicity studies .

- Stability studies under accelerated conditions (e.g., 40°C/75% RH) are conducted to monitor impurity growth over time and adjust limits accordingly .

Advanced Research Questions

Q. How can structural elucidation of unknown impurities related to this compound be performed?

Methodological Answer:

- High-resolution mass spectrometry (HRMS) and NMR spectroscopy are used to determine molecular formulas and fragment patterns. For example, LC–MS/MS analysis of ramipril impurities identified unknown species via molecular ion peaks (e.g., m/z 415) and fragmentation pathways .

- Forced degradation studies (acid/base hydrolysis, oxidation) generate degradation products structurally related to this compound, enabling comparative spectral analysis .

- Synthetic impurity preparation (e.g., scaled-down synthesis with controlled side reactions) provides reference materials for spiking and method validation .

Q. What strategies resolve contradictions in impurity profiles between preclinical and clinical batches of Glycopyrrolate?

Methodological Answer:

- Conduct root-cause analysis using design of experiments (DoE) to isolate variables (e.g., raw material quality, reaction conditions) contributing to impurity discrepancies .

- Cross-validate analytical methods across batches using orthogonal techniques (e.g., HPLC vs. LC-MS) to rule out method-specific biases .

- Compare impurity data against process-related impurity libraries (e.g., LGC Standards) to identify whether discrepancies arise from synthesis pathways or storage conditions .

Q. How are impurity control strategies optimized across Phase I to Phase III clinical trials?

Methodological Answer:

- Phase I : Focus on preliminary impurity profiling using safety data from animal studies. Limits are provisional and based on "worst-case" impurity levels observed in stability batches .

- Phase II/III : Implement enhanced analytical procedures (e.g., validated LC-MS methods) to monitor process-related impurities. Establish acceptance criteria aligned with ICH thresholds and update specifications as batch data accumulates .

- Post-approval : Use real-time release testing (RTRT) to reduce reliance on end-product testing, leveraging process analytical technology (PAT) for in-line impurity monitoring .

Q. What methodologies ensure the specificity of impurity assays when excipients interfere with this compound detection?

Methodological Answer:

- Perform matrix-matching experiments where placebos (excipients only) are spiked with impurities to assess interference. Adjust chromatographic conditions (e.g., gradient elution) to resolve co-eluting peaks .

- Use mass spectrometry detectors (e.g., QDa) to differentiate impurities from excipients based on unique mass-to-charge (m/z) ratios .

- Validate extraction efficiency for impurities in the presence of excipients using recovery studies (e.g., 80–120% recovery indicates minimal matrix interference) .

Data Analysis and Contradiction Management

Q. How should researchers address discrepancies in impurity quantification between different analytical laboratories?

Methodological Answer:

- Standardize methods using harmonized protocols (e.g., ICH Q2(R2)) and cross-calibrate instruments with certified reference materials (e.g., LGC Standards) .

- Conduct interlaboratory studies (e.g., round-robin testing) to identify systematic errors (e.g., column lot variability, detector calibration drift) .

- Apply statistical tools (e.g., ANOVA, control charts) to assess variability and establish measurement uncertainty ranges .

Q. What approaches validate the absence of new impurities in nebulized Glycopyrrolate formulations?

Methodological Answer:

- Compare pre- and post-nebulization impurity profiles using LC-MS/MS. For example, studies on eFlow nebulizers showed no new impurities by matching chromatographic peaks and mass spectra before/after aerosolization .

- Perform stress testing on nebulized samples (e.g., high-temperature storage) to simulate long-term stability and monitor impurity formation .

- Use accelerated solvent degradation models (e.g., photolytic stress) to predict potential degradation pathways and preemptively develop control strategies .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.